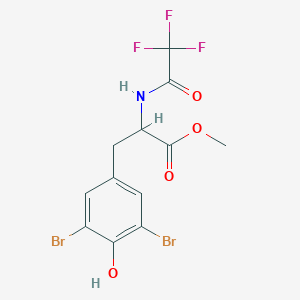

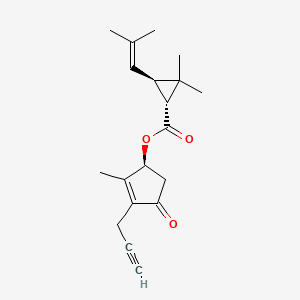

![molecular formula C₃₆H₄₃NO₁₅ B1140332 [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-乙酰氨基-2-苯基-6-苯甲氧基-4,4a,6,7,8,8a-六氢吡喃[3,2-d][1,3]二氧杂环-8-基]氧基]-3,4,5-三乙酰氧基氧杂-2-基]甲基乙酸酯 CAS No. 86327-84-6](/img/structure/B1140332.png)

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-乙酰氨基-2-苯基-6-苯甲氧基-4,4a,6,7,8,8a-六氢吡喃[3,2-d][1,3]二氧杂环-8-基]氧基]-3,4,5-三乙酰氧基氧杂-2-基]甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

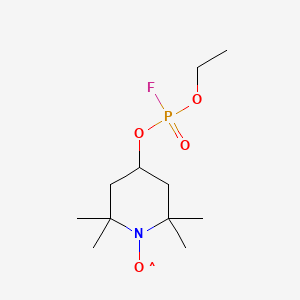

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, also known as [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₃₆H₄₃NO₁₅ and its molecular weight is 729.72. The purity is usually 95%.

BenchChem offers high-quality [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

HIV Research

The compound has been used in research related to the Human Immunodeficiency Virus (HIV). It has been found to increase HIV replication and viral outgrowth efficacy in vitro . The compound, also known as BAGN, has been used to inhibit O-glycosylation in several cell lines, which has shown to affect HIV infectivity and replication rates .

Glycosylation Inhibition

BAGN has been widely used as an inhibitor of O-linked glycosylation in a variety of cell lines . This process is important as it affects the function of glycoproteins, which are involved in many biological processes including cell-cell interaction, immunity, and protein stability .

Sialyltransferase Inhibition

The compound has also been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play crucial roles in biological processes such as cell adhesion and signal transduction .

Disruption of Glycoprotein Targeting

In HT-29 cells, BAGN has been used to disrupt glycoprotein targeting . This is significant as glycoproteins are often targeted to specific locations within the cell, and disruption of this process can have profound effects on cell function .

Synthesis of N-acetyl Muramic Acid

The compound has been used as a building block for the synthesis of N-acetyl muramic acid . This compound is a component of peptidoglycan, which is a major component of bacterial cell walls .

Preparation of 2,3-diamino-2,3-dideoxy-glucopyranoside Derivatives

BAGN has been used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These compounds have potential applications in the development of new antibiotics .

作用机制

Target of Action

The primary target of this compound is the Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria .

Biochemical Pathways

The compound likely affects pathways related to the immune response, given its interaction with the Peptidoglycan recognition protein 3 . The downstream effects of this interaction could include modulation of the immune response to bacterial infections .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Given its target, it may influence the immune response to bacterial infections

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCZXSUFIPUMPQ-IZURHRLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

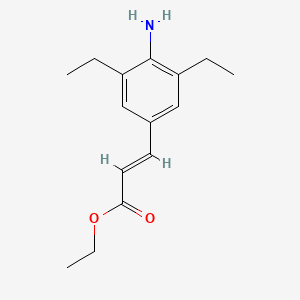

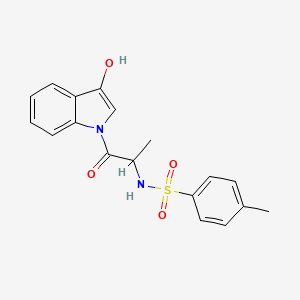

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)